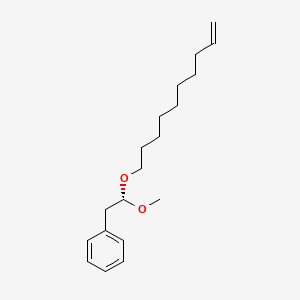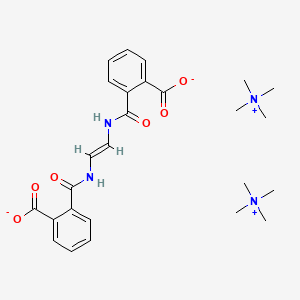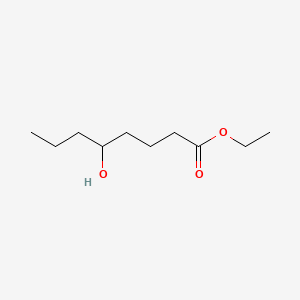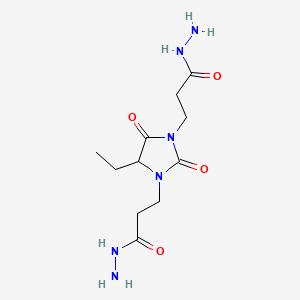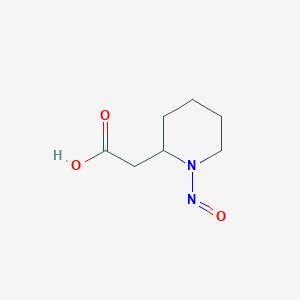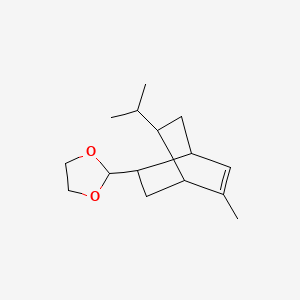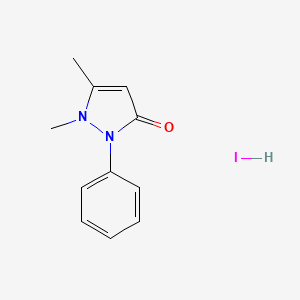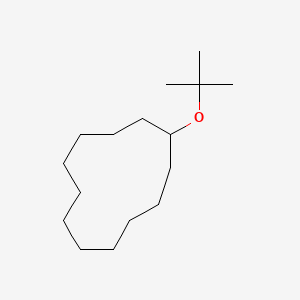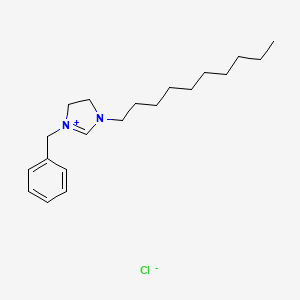
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts It is characterized by the presence of a benzyl group at the 3-position, a decyl group at the 1-position, and a chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 1-decyl-4,5-dihydro-1H-imidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidazolium salt. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation Reactions: Formation of oxidized imidazolium derivatives.
Reduction Reactions: Formation of reduced imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the benzyl and decyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Similar in structure but with different substituents at the 1- and 3-positions.
1,3-Dimesitylimidazolidinium chloride: Another imidazolium salt with mesityl groups instead of benzyl and decyl groups.
Uniqueness
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of benzyl and decyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high lipophilicity and stability.
Eigenschaften
CAS-Nummer |
94088-59-2 |
|---|---|
Molekularformel |
C20H33ClN2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
1-benzyl-3-decyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HKXVRRCSIQRDCN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


